![molecular formula C22H21ClN4O2 B2504515 N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea CAS No. 866017-63-2](/img/structure/B2504515.png)
N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. While the exact compound is not described in the provided papers, similar compounds have been synthesized and studied for their biological effects, such as cytokinin activity, insecticidal and fungicidal activities, and inhibition of enzymes like lipase and α-glucosidase . These compounds often contain a urea moiety and are substituted with different aromatic and heteroaromatic rings.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from simple precursors and building up the complexity through various reactions such as condensation, cyclization, and aminomethylation . For example, the synthesis of a related compound involved the use of acetohydrazide as a starting material, which was then transformed into various heterocyclic compounds . Another example is the synthesis of a compound with a thienopyrimidin moiety, which required a sequence of condensation, chlorination, and further condensation reactions . These methods highlight the versatility of synthetic strategies in creating complex molecules with potential biological activities.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using crystallographic techniques. For instance, the crystal structure of a related compound with a methoxybenzyl group was elucidated, revealing a monoclinic space group and specific geometric parameters such as bond lengths and angles . Density functional theory (DFT) calculations are often used to compare and validate the experimental data, providing insights into the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the presence of a urea moiety can facilitate interactions with biological targets, while the aromatic and heteroaromatic substituents can participate in various chemical reactions, such as electrophilic substitution or coordination with metal ions . The reactivity can also be tailored by modifying the substituents, which can lead to changes in biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like methoxy and chloro groups can affect these properties by altering the polarity and steric hindrance of the molecule . Additionally, the biological activities of these compounds, such as cytokinin activity, insecticidal and fungicidal activities, and enzyme inhibition, are directly related to their chemical properties . The crystallographic data provide valuable information on the density and molecular packing, which can influence the compound's behavior in a biological context .
Applications De Recherche Scientifique
Urease Inhibitors and Medical Applications
N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea may have relevance in the context of urease inhibitors, substances that inhibit the enzyme urease. Urease is involved in the hydrolysis of urea and is linked to serious infections caused by certain bacteria in the gastric and urinary tracts. The study and development of various groups of urease inhibitors are a result of the need to treat these infections. Urease inhibitors, including urea derivatives, are an active area of study in medicinal chemistry and can modulate drug-target interactions, impacting the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This makes urease and its inhibitors a significant topic in pharmaceutical research (Kosikowska & Berlicki, 2011), (Jagtap et al., 2017).
Environmental and Agricultural Relevance
The compound may also be relevant in environmental and agricultural contexts, particularly concerning urea metabolism and regulation. Urea is commonly used as a commercial fertilizer, but its usage leads to environmental issues such as greenhouse gas emissions. Technologies like urease inhibitors can reduce these emissions and environmental pollution, highlighting the importance of understanding compounds that can act as urease inhibitors (Ray et al., 2020), (Jin et al., 2018).
Chemical and Molecular Engineering
The compound's relevance extends to chemical and molecular engineering, particularly in the synthesis and self-assembly of supramolecular capsules derived from calixpyrrole components. Such compounds are used in various applications due to their ease of synthesis and unique structural and functional properties. The research focuses on the use of calix[4]pyrrole derivatives in the assembly of molecular capsules and their potential applications in binding electron-poor guests (Ballester, 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-14-15(2)27(13-16-7-9-19(29-3)10-8-16)21(20(14)12-24)26-22(28)25-18-6-4-5-17(23)11-18/h4-11H,13H2,1-3H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSLESUINQAAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

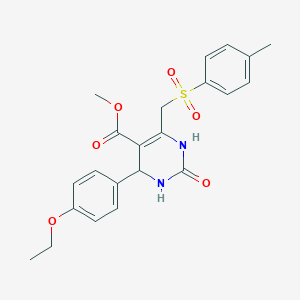
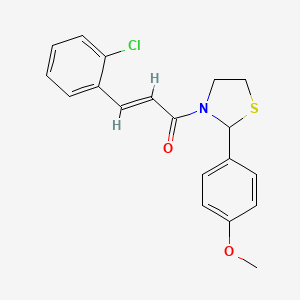
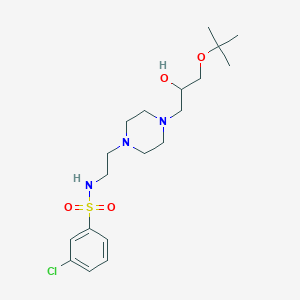
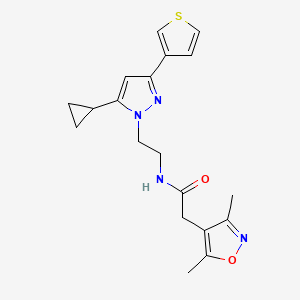
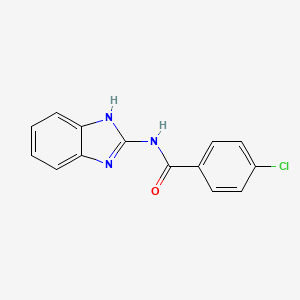
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)
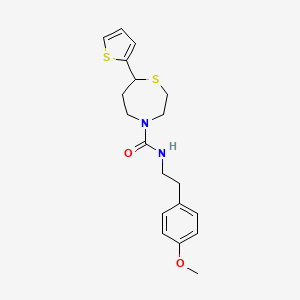

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
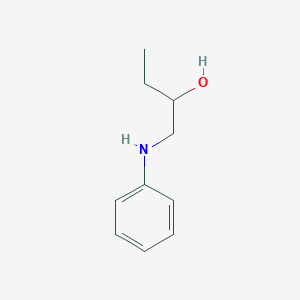
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)

